Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate
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Overview
Description
Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a dioxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to achieve a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-(2-aminophenyl)-2,4-dioxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-Nitrophenyl)-2,4-dioxobutanoic acid.
Scientific Research Applications
Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and anticancer properties.
Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active carboxylic acids that participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: Similar structure but with the nitro group at the para position.
Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the specific positioning of the nitro group and the ethyl ester moiety, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13(17)18/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOTVLRLNFEFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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